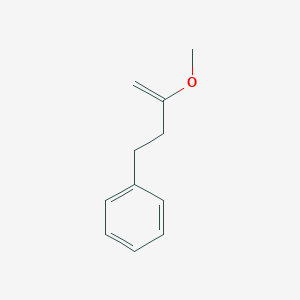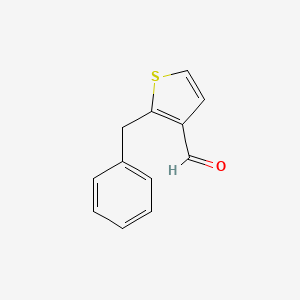
2-Benzylthiophene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylthiophene-3-carbaldehyde is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a benzyl group attached to the second carbon of the thiophene ring and an aldehyde group at the third carbon. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylthiophene-3-carbaldehyde can be achieved through various methods. One common approach involves the condensation of benzyl bromide with thiophene-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of thiophene derivatives often involves catalytic processes to ensure high yields and purity. For instance, palladium-catalyzed cross-coupling reactions are widely used in the large-scale synthesis of thiophene compounds. These methods are efficient and can be adapted for the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed:
Oxidation: 2-Benzylthiophene-3-carboxylic acid.
Reduction: 2-Benzylthiophene-3-methanol.
Substitution: 2-Benzyl-5-bromothiophene-3-carbaldehyde.
Applications De Recherche Scientifique
2-Benzylthiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic electronics and photovoltaics.
Biology: Thiophene derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of thiophene-based compounds in treating various diseases.
Industry: Thiophene derivatives are used in the production of dyes, pigments, and corrosion inhibitors
Mécanisme D'action
The mechanism of action of 2-Benzylthiophene-3-carbaldehyde is primarily related to its ability to interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparaison Avec Des Composés Similaires
2-Benzylthiophene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Thiophene-3-carbaldehyde: Lacks the benzyl group, which affects its physical and chemical properties.
2-Benzyl-5-bromothiophene-3-carbaldehyde: Contains a bromine substituent, which can influence its reactivity and applications.
Uniqueness: Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
138474-49-4 |
|---|---|
Formule moléculaire |
C12H10OS |
Poids moléculaire |
202.27 g/mol |
Nom IUPAC |
2-benzylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C12H10OS/c13-9-11-6-7-14-12(11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Clé InChI |
AKRQZLJCKFGQBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(C=CS2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


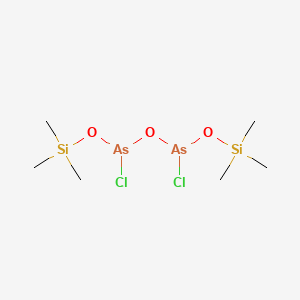
![2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14283034.png)
![Diethyl [(4-carbamothioylphenyl)methyl]propanedioate](/img/structure/B14283045.png)
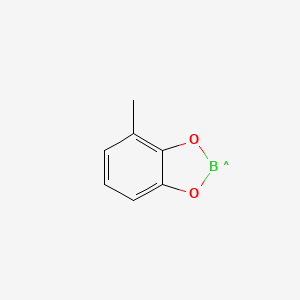

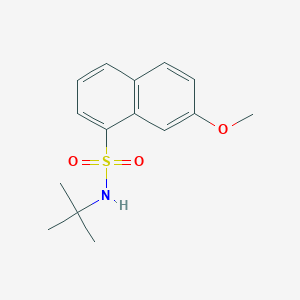

![2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid](/img/structure/B14283065.png)
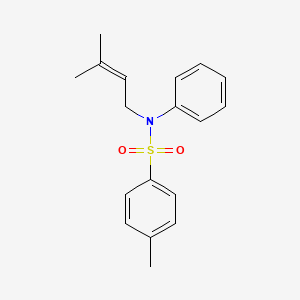

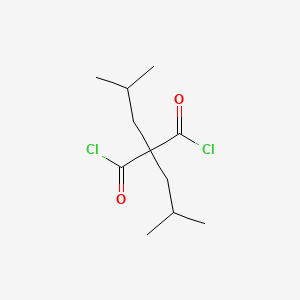
![5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B14283097.png)
![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14283105.png)
